molecular formula C20H24N4 B2886466 11-methyl-13-[(2-methylpropyl)amino]-12-propyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile CAS No. 861645-81-0

11-methyl-13-[(2-methylpropyl)amino]-12-propyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile

Cat. No.: B2886466
CAS No.: 861645-81-0
M. Wt: 320.44
InChI Key: PGYJRFDTIVVYIX-UHFFFAOYSA-N
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Description

11-methyl-13-[(2-methylpropyl)amino]-12-propyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile is a complex organic compound that belongs to the class of pyrido[1,2-a]benzimidazoles. This compound is characterized by its unique structure, which includes a pyrido[1,2-a]benzimidazole core with various substituents, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-methyl-13-[(2-methylpropyl)amino]-12-propyl-1,8-diazatricyclo[7400^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile typically involves multi-step organic reactionsCommon reagents used in the synthesis include o-phenylenediamine, formic acid, and various aldehydes . The reaction conditions often involve refluxing in solvents such as acetonitrile or ethanol, with catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

11-methyl-13-[(2-methylpropyl)amino]-12-propyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated analogs .

Mechanism of Action

The mechanism of action of 11-methyl-13-[(2-methylpropyl)amino]-12-propyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. For example, it may inhibit certain enzymes involved in DNA replication or protein synthesis, leading to antiproliferative effects . The exact pathways and molecular targets vary depending on the specific application and derivative used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[1,2-a]benzimidazole derivatives, such as:

Uniqueness

What sets 11-methyl-13-[(2-methylpropyl)amino]-12-propyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile apart is its specific substituents, which confer unique chemical and biological properties. These modifications can enhance its binding affinity to molecular targets, improve its pharmacokinetic profile, and reduce potential side effects .

Properties

IUPAC Name

3-methyl-1-(2-methylpropylamino)-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4/c1-5-8-15-14(4)16(11-21)20-23-17-9-6-7-10-18(17)24(20)19(15)22-12-13(2)3/h6-7,9-10,13,22H,5,8,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGYJRFDTIVVYIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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